

Vegfr-2-IN-61: A Technical Guide to its Impact on Cellular Pathways

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Compound of Interest

Compound Name: Vegfr-2-IN-61

Cat. No.: B15614626

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Introduction

Vegfr-2-IN-61 is a potent small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By targeting the ATP-binding site of the VEGFR-2 kinase, this compound effectively blocks the signaling cascades that lead to endothelial cell proliferation, migration, and survival. This technical guide provides a comprehensive overview of the cellular pathways affected by **Vegfr-2-IN-61**, supported by available quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms. It is important to note that while direct quantitative data for the downstream effects of **Vegfr-2-IN-61** is limited in publicly available literature, this guide supplements this with data from studies on structurally similar urea-benzothiazole VEGFR-2 inhibitors to provide a broader context for its potential biological activities.

Quantitative Data Summary

The following tables summarize the available quantitative data for **Vegfr-2-IN-61** and related compounds.

Table 1: Kinase Inhibitory Activity of **Vegfr-2-IN-61**

Target Kinase	IC ₅₀ (nM)	Reference Compound	IC ₅₀ (nM)
VEGFR-2	43.1	Sorafenib	90
Tie2	Data not available		
LCK	Data not available		
TrkA	Data not available		
ABL (wild-type)	Data not available		
ABL (T315I mutant)	Data not available		

IC₅₀: Half-maximal inhibitory concentration.

Table 2: Anti-proliferative Activity of **Vegfr-2-IN-61** (Compound 61)[[1](#)]

Cell Line	Cancer Type	GI ₅₀ (μM)
K-562	Leukemia	0.051
KM12	Colorectal Cancer	0.019

GI₅₀: Growth inhibitory concentration.

Table 3: Anti-proliferative Activity of Structurally Similar Benzothiazole-Urea VEGFR-2 Inhibitors

Compound ID	Cell Line	Cancer Type	IC ₅₀ (μM)	Reference
4a	HCT-116	Colorectal Carcinoma	5.61	[2] [3]
HEPG-2	Hepatocellular Carcinoma	7.92	[2] [3]	
MCF-7	Breast Cancer	3.84	[2] [3]	
Compound 11	A549	Lung Cancer	10.61	
HepG-2	Hepatoma	9.52	[4]	[4]
Caco-2	Colon Cancer	12.45	[4]	
MDA-MB-231	Breast Cancer	11.52	[4]	

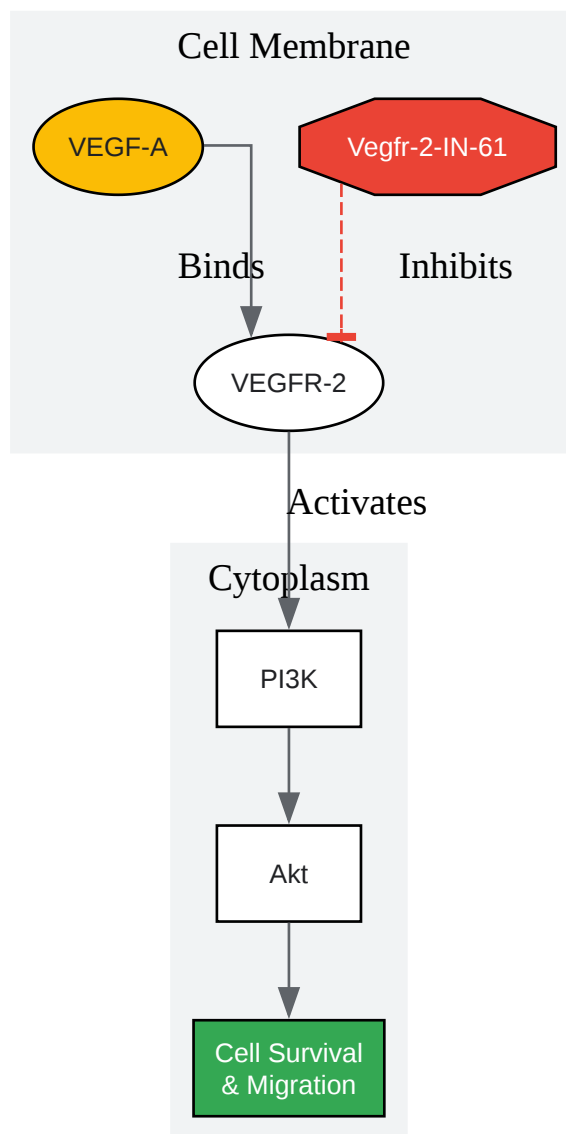
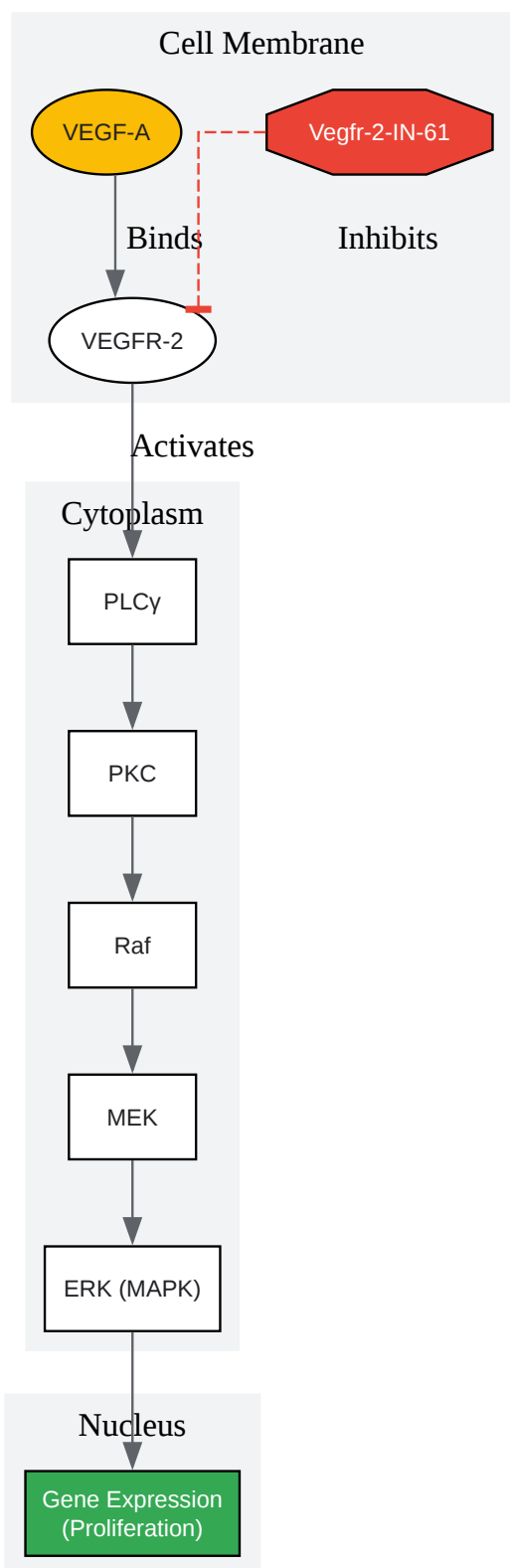
IC₅₀: Half-maximal inhibitory concentration.

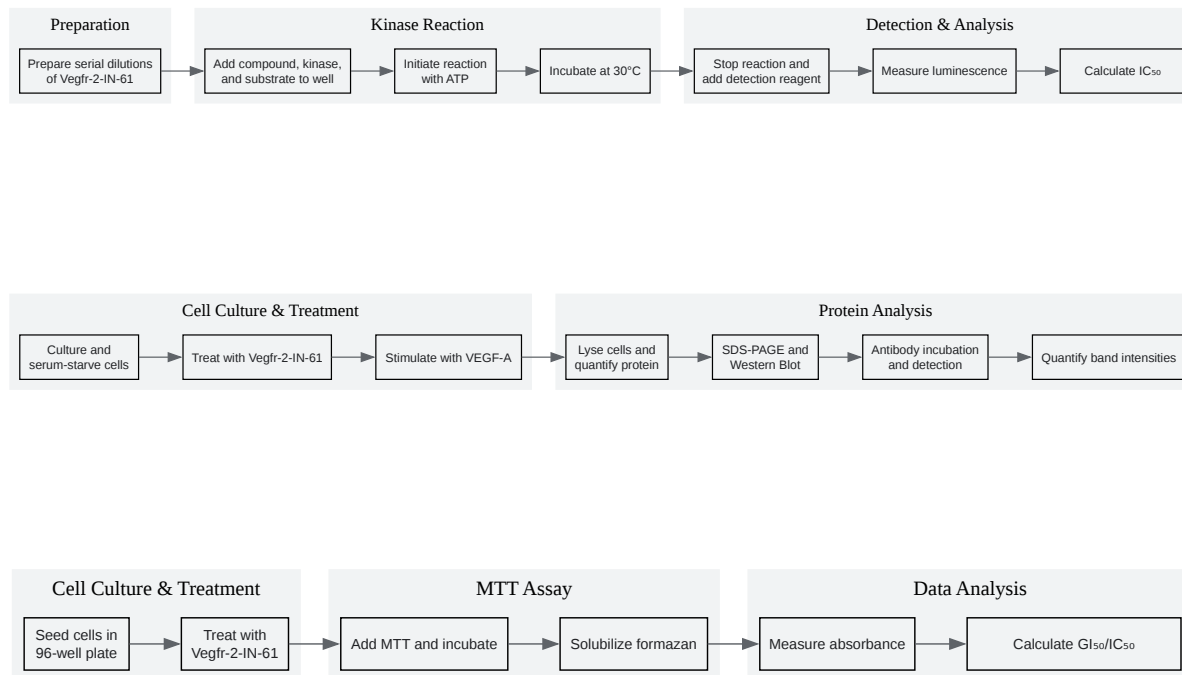
Affected Cellular Pathways

Vegfr-2-IN-61 primarily targets the VEGFR-2 signaling pathway, which is central to angiogenesis. Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates, initiating two major downstream signaling cascades: the PLCγ-PKC-Raf-MEK-MAPK pathway and the PI3K-Akt pathway.

The PLCγ-PKC-Raf-MEK-MAPK Pathway

This pathway is predominantly involved in endothelial cell proliferation. Inhibition of VEGFR-2 by **Vegfr-2-IN-61** is expected to block the phosphorylation of key downstream kinases in this cascade.





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